

# Technical Support Center: Odevixibat for Progressive Familial Intrahepatic Cholestasis (PFIC)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Odevixibat |           |
| Cat. No.:            | B1663563   | Get Quote |

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of **Odevixibat** for different subtypes of Progressive Familial Intrahepatic Cholestasis (PFIC).

## **Frequently Asked Questions (FAQs)**

Q1: What is the mechanism of action for **Odevixibat**?

A1: **Odevixibat** is a selective, reversible inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1] By inhibiting IBAT in the terminal ileum, **Odevixibat** blocks the reabsorption of bile acids, thereby disrupting their enterohepatic circulation.[2][3] This action leads to increased fecal excretion of bile acids, which reduces the total bile acid pool in the liver and bloodstream, mitigating the toxic effects associated with bile acid accumulation in cholestatic conditions like PFIC.[1][4]

Q2: How should **Odevixibat** be dosed for patients with PFIC?

A2: **Odevixibat** is administered orally once daily in the morning with a meal.[5][6] The recommended starting dosage for PFIC patients aged 3 months and older is 40 mcg/kg/day.[5] [7][8] If there is an inadequate clinical response in pruritus after three months, the dosage may be increased in 40 mcg/kg increments up to 120 mcg/kg/day, not to exceed a total daily dose of 6 mg.[5][7][9]



Q3: Is Odevixibat effective across all PFIC subtypes?

A3: Clinical studies have shown that **Odevixibat** can reduce serum bile acids (sBA) and improve pruritus in patients with PFIC1 and PFIC2.[3][10][11][12] Long-term data from the PEDFIC 2 extension study showed sustained improvements in sBA and pruritus across various PFIC subtypes, including rare forms.[13] However, **Odevixibat** is noted to be not effective in PFIC2 patients with ABCB11 variants that result in a complete absence or nonfunctional bile salt export pump (BSEP) protein.[7][14]

Q4: What are the key monitoring parameters during **Odevixibat** treatment?

A4: Key monitoring parameters include liver function tests (e.g., ALT, AST, total and direct bilirubin), serum bile acid levels, and pruritus scores.[7][8] It is also crucial to monitor serum levels of fat-soluble vitamins (A, D, E, and K) and the International Normalized Ratio (INR) at baseline and during treatment, as **Odevixibat** may affect their absorption.[3][7][15]

## **Odevixibat Dosing and Efficacy Summary**

Table 1: Recommended Dosing Protocol for PFIC[5][7][8]

| Parameter Recommendation |                                                                                                 |
|--------------------------|-------------------------------------------------------------------------------------------------|
| Starting Dose            | 40 mcg/kg, administered orally once daily with the morning meal.                                |
| Dosage Forms             | Oral pellets (for patients <19.5 kg) or capsules (for patients ≥19.5 kg).                       |
| Dose Titration           | If pruritus does not improve after 3 months, the dose may be increased in 40 mcg/kg increments. |
| Maximum Dose             | 120 mcg/kg/day, not to exceed 6 mg/day.                                                         |

Table 2: Summary of Efficacy from PEDFIC 1 Clinical Trial (PFIC1 & PFIC2)[11][12]



| Endpoint                                                                                       | Odevixibat Arms | Placebo Arm | p-value |
|------------------------------------------------------------------------------------------------|-----------------|-------------|---------|
| Pruritus Assessment<br>(Proportion of positive<br>assessments)                                 | 53.5%           | 28.7%       | p=0.004 |
| Serum Bile Acid (sBA) Response (% of patients with ≥70% sBA reduction or sBA level ≤70 µmol/L) | 33.3%           | 0%          | p=0.003 |

## **Troubleshooting Guide**

Issue 1: Patient experiences diarrhea after initiating treatment.

- Possible Cause: This is a common, on-target adverse effect of IBAT inhibition, as increased bile acids in the colon can induce fluid secretion.[3][15]
- Troubleshooting Steps:
  - Assess Severity: Most cases are mild to moderate.[13][15]
  - Supportive Care: Ensure adequate hydration.
  - Dose Adjustment: For persistent or bothersome symptoms, consider a temporary dose reduction.[14] In clinical trials for Alagille Syndrome, a dose reduction to 40 mcg/kg/day was considered for tolerability issues.[6]
  - Treatment Interruption: In cases of severe diarrhea, treatment may be temporarily interrupted for a few days.[3]

Issue 2: Liver function tests (LFTs) become elevated during treatment.

- Possible Cause: Treatment-emergent elevations in liver tests (AST, ALT, bilirubin) have been observed in clinical trials.[9][16]
- Troubleshooting Steps:

## Troubleshooting & Optimization





- Confirm Baseline: Patients with PFIC often have abnormal liver tests at baseline.[9][16]
   Compare current results to pre-treatment values.
- Interrupt Therapy: If new elevations or symptoms of clinical hepatitis occur, interrupt
   Odevixibat treatment.[7]
- Monitor: Continue to monitor LFTs.
- Restart or Discontinue: Once LFTs return to baseline or stabilize, consider restarting at the
  recommended dose. If elevations recur, consider permanent discontinuation. For any
  hepatic decompensation event (e.g., variceal hemorrhage, ascites), permanently
  discontinue the treatment.[7]

Issue 3: Suboptimal reduction in serum bile acids or pruritus.

- Possible Cause:
  - Inadequate dosing or need for dose titration.
  - Non-adherence to the treatment regimen.
  - Patient may have a PFIC2 subtype with a complete absence of BSEP protein, leading to a lack of efficacy.[7][14]
- Troubleshooting Steps:
  - Verify Adherence: Confirm that the medication is being administered once daily with the morning meal as prescribed.[5]
  - Review Dosing: After 3 months of treatment, if the response is inadequate, consider increasing the dose up to the maximum of 120 mcg/kg/day.[5][7]
  - Genetic Testing Review: Review the patient's specific genetic variant to ensure they do not have a subtype known to be unresponsive to **Odevixibat**.[16]
  - Evaluate Response Duration: In some patients, particularly those with periodic symptoms,
     at least 3 months of treatment may be necessary to achieve symptom control.[14]



## **Visualizations and Diagrams**



Click to download full resolution via product page

Caption: Mechanism of **Odevixibat** via IBAT inhibition in the terminal ileum.





Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What is the mechanism of Odevixibat? [synapse.patsnap.com]
- 2. Mechanism of Action | Bylvay® (odevixibat) HCP Site [bylvayhcp.com]
- 3. Odevixibat: a promising new treatment for progressive familial intrahepatic cholestasis -PMC [pmc.ncbi.nlm.nih.gov]
- 4. Learn about Bylvay® (odevixibat) Mechanism of Action For HCPs [bylvay.com]
- 5. drugs.com [drugs.com]
- 6. Dosing | Bylvay® (odevixibat) HCP Site [bylvayhcp.com]
- 7. reference.medscape.com [reference.medscape.com]
- 8. hse.ie [hse.ie]
- 9. bylvayhcp.com [bylvayhcp.com]
- 10. hcplive.com [hcplive.com]
- 11. Interim results from an ongoing, open-label, single-arm trial of odevixibat in progressive familial intrahepatic cholestasis PMC [pmc.ncbi.nlm.nih.gov]
- 12. Albireo Phase 3 Trial Meets Both Primary Endpoints for Odevixibat in PFIC BioSpace [biospace.com]
- 13. medjournal360.com [medjournal360.com]
- 14. Practical Considerations for Odevixibat Treatment in Patients with Progressive Familial Intrahepatic Cholestasis: A Single-Center Case Series PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bylvay® (odevixibat) data shows sustained improvement in severe itch and serum bile acid levels in patients with PFIC and ALGS [ipsen.com]
- 16. Limitation of Use | Bylvay® (odevixibat) HCP Site [bylvayhcp.com]
- To cite this document: BenchChem. [Technical Support Center: Odevixibat for Progressive Familial Intrahepatic Cholestasis (PFIC)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663563#adjusting-odevixibat-treatment-protocols-for-different-pfic-subtypes]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com